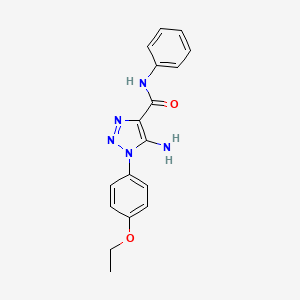![molecular formula C23H17NO2 B4537814 phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone](/img/structure/B4537814.png)
phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone
Vue d'ensemble
Description
Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone, also known as QM, is a synthetic compound that has been widely used in scientific research for its unique properties. QM is a member of the family of diarylmethanone compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound also induces the expression of tumor suppressor genes, such as p53 and p21, which promote cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress in cells. This compound also protects neurons from oxidative damage and improves cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone is its high potency and selectivity towards cancer cells. This compound exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limited solubility of this compound in aqueous solutions and its instability under acidic conditions pose challenges for its formulation and storage.
Orientations Futures
Future research on phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone should focus on its pharmacokinetics and pharmacodynamics in vivo. The development of this compound analogs with improved solubility and stability could enhance its therapeutic potential. The combination of this compound with other anticancer agents could also improve its efficacy and reduce the risk of drug resistance. Moreover, the potential use of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases, should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This compound exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis. This compound has advantages and limitations for lab experiments, and future research should focus on its pharmacokinetics, pharmacodynamics, and therapeutic potential in various diseases.
Applications De Recherche Scientifique
Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
Propriétés
IUPAC Name |
phenyl-[4-(quinolin-8-yloxymethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-23(19-6-2-1-3-7-19)20-13-11-17(12-14-20)16-26-21-10-4-8-18-9-5-15-24-22(18)21/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSBEBAOROFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-mercapto-6-methyl-3-[2-(4-morpholinyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537737.png)
![N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4537743.png)
![2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4537745.png)
![2-[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]-6-methyl-4H-pyran-4-one](/img/structure/B4537752.png)

![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea](/img/structure/B4537774.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537787.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)
